6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole core linked to a methoxypyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-tubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones from ethyl acetoacetate, aldehyde, and urea.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized versions of the above-mentioned reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-tubercular activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
Uniqueness
6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its methoxypyridine moiety, in particular, contributes to its enhanced binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C13H11N3OS |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-(6-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-12-5-3-9(7-15-12)8-2-4-10-11(6-8)18-13(14)16-10/h2-7H,1H3,(H2,14,16) |
InChI Key |
CBBGVZCNBLEQID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
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